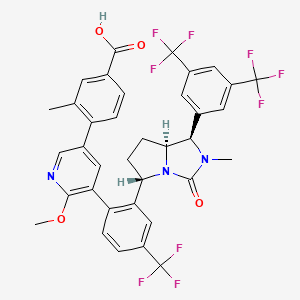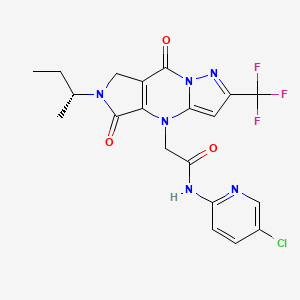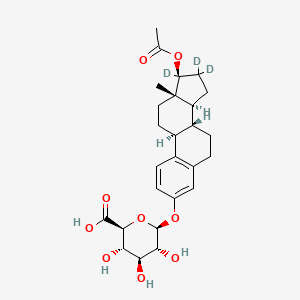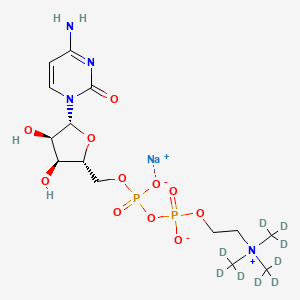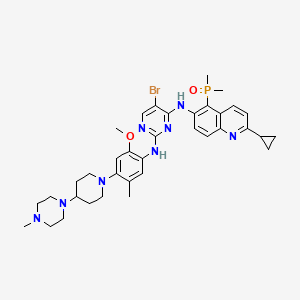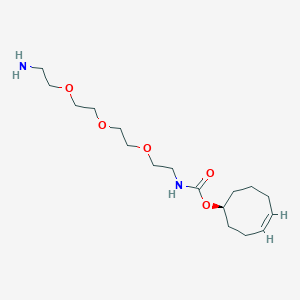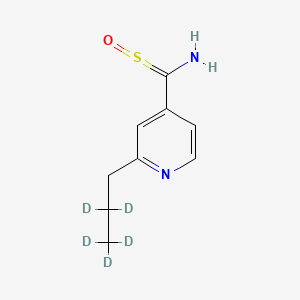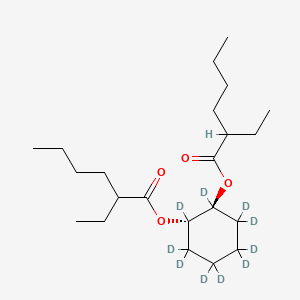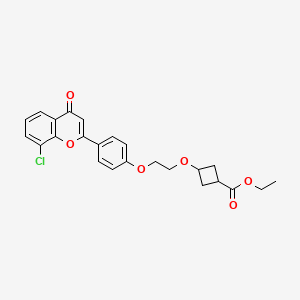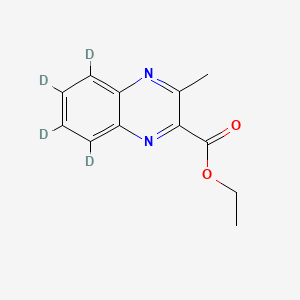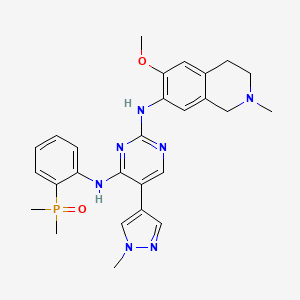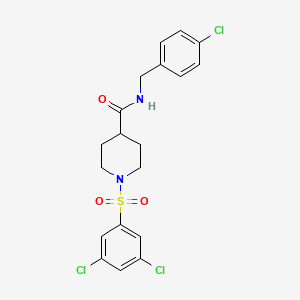
Slc13A5-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Slc13A5-IN-1 is a compound that targets the sodium-coupled citrate transporter, solute carrier family 13 member 5 (SLC13A5). This transporter is responsible for the uptake of extracellular citrate into cells, playing a crucial role in various metabolic processes such as energy production, fatty acid synthesis, and cholesterol synthesis . Inhibitors of SLC13A5, like this compound, have been studied for their potential therapeutic applications in metabolic disorders, including diabetes, obesity, and non-alcoholic fatty liver disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Slc13A5-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setting. Common steps in the synthesis may include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through various organic reactions such as condensation, cyclization, or coupling reactions.
Functionalization: Introduction of functional groups that enhance the activity and specificity of the compound. This may involve reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as chromatography or recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher efficiency and yield. This may include:
Optimization of reaction parameters: Temperature, pressure, solvent, and catalyst selection to maximize yield and minimize by-products.
Continuous flow chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Automation and process control: Implementing automated systems for precise control of reaction conditions and monitoring of product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Slc13A5-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity or stability.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which may modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or selectivity.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halides or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.
Applications De Recherche Scientifique
Chemistry: As a tool compound to study the function and inhibition of the SLC13A5 transporter.
Biology: To investigate the role of citrate transport in cellular metabolism and signaling pathways.
Industry: Development of new drugs targeting metabolic pathways and improving the understanding of citrate transport mechanisms.
Mécanisme D'action
Slc13A5-IN-1 exerts its effects by inhibiting the SLC13A5 transporter, thereby reducing the uptake of extracellular citrate into cells . This inhibition disrupts the citrate-dependent metabolic processes, leading to alterations in energy production, fatty acid synthesis, and cholesterol synthesis. The molecular targets and pathways involved include:
Glycolysis: Citrate acts as an allosteric inhibitor of phosphofructokinase-1, a key enzyme in glycolysis.
Fatty acid synthesis: Citrate is a precursor for acetyl-CoA, which is essential for fatty acid synthesis.
Cholesterol synthesis: Citrate is also a precursor for cholesterol synthesis.
Comparaison Avec Des Composés Similaires
Slc13A5-IN-1 can be compared with other inhibitors of the SLC13A5 transporter, such as:
NaDC1 inhibitors: Targeting the sodium-dependent dicarboxylate transporter 1, which also transports citrate but has different tissue distribution and substrate specificity.
NaDC3 inhibitors: Targeting the sodium-dependent dicarboxylate transporter 3, which has a broader substrate range including succinate and malate.
NaCT inhibitors: Targeting the sodium-coupled citrate transporter, which is closely related to SLC13A5 and has similar functions.
The uniqueness of this compound lies in its specificity for the SLC13A5 transporter, making it a valuable tool for studying the role of citrate transport in various metabolic processes and for developing targeted therapies for metabolic disorders.
Propriétés
Formule moléculaire |
C19H19Cl3N2O3S |
|---|---|
Poids moléculaire |
461.8 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-1-(3,5-dichlorophenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H19Cl3N2O3S/c20-15-3-1-13(2-4-15)12-23-19(25)14-5-7-24(8-6-14)28(26,27)18-10-16(21)9-17(22)11-18/h1-4,9-11,14H,5-8,12H2,(H,23,25) |
Clé InChI |
NPEIWANTVUZMJV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



